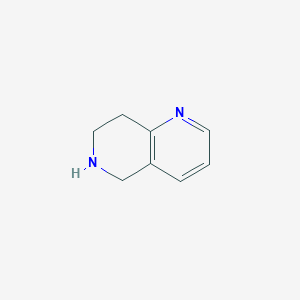

5,6,7,8-Tetrahydro-1,6-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEAARFNXIWCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40526259 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80957-68-2 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Characteristics of 5,6,7,8-Tetrahydro-1,6-naphthyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of the heterocyclic scaffold 5,6,7,8-Tetrahydro-1,6-naphthyridine. Due to a scarcity of publicly available experimental data for the parent compound, this guide incorporates computed data for the core molecule, alongside experimental data for its derivatives and isomeric analogs to offer a comparative perspective. Detailed experimental protocols for determining key physicochemical properties are also provided, along with visualizations of relevant biological pathways and analytical workflows.

Physicochemical Properties

The following tables summarize the available physicochemical data for this compound and related compounds. It is important to note that most of the data for the parent compound are computationally derived and should be considered as estimates.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | PubChem[1] |

| Molecular Weight | 134.18 g/mol | PubChem[1] |

| Computed LogP | 0.3 | PubChem[1] |

| Computed Topological Polar Surface Area (TPSA) | 24.9 Ų | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Computed Rotatable Bond Count | 0 | PubChem[1] |

Table 2: Experimental Physicochemical Properties of this compound Derivatives and Analogs

| Compound | Property | Value | Source |

| This compound hydrochloride | Melting Point | 180-184 °C | ChemBK |

| This compound hydrochloride | Solubility | Soluble in alcohol, slightly soluble in water | ChemBK |

| (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide | Physical State | Colorless solid | ACS Publications[2] |

| 5,6,7,8-Tetrahydro-[1][3]naphthyridine-2-carboxylic acid | Melting Point | 229-236 °C | Chem-Impex[4] |

| 5,6,7,8-Tetrahydro-1-naphthylamine | Melting Point | 38 °C | Sigma-Aldrich[5] |

| 5,6,7,8-Tetrahydro-1-naphthylamine | Boiling Point | 275-277 °C at 713 mmHg | Sigma-Aldrich[5] |

| 1,2,3,4-Tetrahydronaphthalene | Melting Point | -35 °C | Sigma-Aldrich[6] |

| 1,2,3,4-Tetrahydronaphthalene | Boiling Point | 207 °C | Sigma-Aldrich[6] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds such as this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. A narrow melting point range (typically < 2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

-

Clamps and stand

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed into the test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.

-

Heating: The test tube assembly is gently heated in an oil bath or with a heating mantle.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa is a measure of the acidity of a compound. For a nitrogen-containing heterocycle, it typically refers to the acidity of its conjugate acid.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) from a burette.

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

LogP (Partition Coefficient) Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol and buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure (Shake-Flask Method):

-

Phase Saturation: n-Octanol is saturated with the aqueous buffer, and the aqueous buffer is saturated with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Apparatus:

-

Vials with screw caps

-

Shaker or rotator in a temperature-controlled environment

-

Filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure (Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a buffer solution in a vial.

-

Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to let the undissolved solid settle.

-

Filtration: A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC with a calibration curve. The resulting concentration represents the aqueous solubility of the compound.

Visualizations

RORγt Signaling Pathway

A derivative of the this compound scaffold, TAK-828F, is known to be a potent inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are involved in various autoimmune diseases. The following diagram illustrates a simplified RORγt signaling pathway.

Caption: Simplified RORγt signaling pathway leading to IL-17 production.

General Workflow for Chemical Synthesis and Purification

The synthesis of this compound and its derivatives involves a multi-step process that includes the chemical reaction followed by work-up and purification steps.

References

- 1. This compound | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5,6,7,8-TETRAHYDRO-[1,7]NAPHTHYRIDINE | 13623-85-3 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5,6,7,8-Tetrahydro-1-naphthylamine 99 2217-41-6 [sigmaaldrich.com]

- 6. 1,2,3,4-Tetrahydronaphthalene anhydrous, 99 119-64-2 [sigmaaldrich.com]

5,6,7,8-Tetrahydro-1,6-naphthyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This document covers its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and structure. Furthermore, it delves into detailed synthetic methodologies, highlighting key experimental protocols for its preparation. The guide also explores its diverse biological activities and applications, with a focus on its role as a core structure in the development of novel therapeutics, including RORγt inverse agonists for autoimmune diseases, antitubercular agents, and HIV-1 integrase inhibitors.

Chemical Identity and Properties

This compound is a bicyclic heterocyclic compound. Its core structure consists of a pyridine ring fused to a tetrahydropyridine ring.

Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 80957-68-2[1] |

| Molecular Formula | C₈H₁₀N₂[1] |

| Molecular Weight | 134.18 g/mol [1] |

| IUPAC Name | This compound[1] |

Synthetic Methodologies

The synthesis of the this compound core has been approached through various strategies, enabling access to a range of substituted derivatives for structure-activity relationship (SAR) studies. Two prominent methods are detailed below.

Cobalt-Catalyzed [2+2+2] Cyclization

A powerful and efficient method for the construction of the this compound scaffold involves a microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles.[2] This approach offers a direct route to the core structure.

Experimental Protocol: General Procedure for Cobalt-Catalyzed [2+2+2] Cyclization

-

Reaction Setup: All reactions are conducted in sealed 10 mL thick-walled microwave pressure tubes under a nitrogen atmosphere in a CEM Discover SP microwave synthesizer.

-

Reagents: A solution of the alkynyl nitrile (1.0 equivalent) and an alkyne (3.0 equivalents) in chlorobenzene is prepared in the microwave tube. The catalyst, CpCo(CO)₂ (0.2 equivalents, 20 mol%), is then added to the mixture.

-

Microwave Irradiation: The resulting solution is subjected to microwave irradiation at 300 W, reaching a temperature of 160°C for 20 minutes with stirring.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired this compound derivative.

Asymmetric Synthesis of a RORγt Inverse Agonist Precursor

An enantioselective synthesis of a this compound derivative, a key intermediate for the potent RORγt inverse agonist TAK-828F, has been developed.[3][4][5] This multi-step synthesis features a Heck-type vinylation, a novel dihydronaphthyridine formation, and a ruthenium-catalyzed enantioselective transfer hydrogenation.[3][4][5]

Experimental Protocol: Key Steps in the Asymmetric Synthesis

-

Heck-Type Vinylation: A chloropyridine derivative undergoes a Heck-type vinylation reaction with ethylene gas.

-

Dihydronaphthyridine Formation: The resulting 2-vinyl-3-acylpyridine is treated with ammonia to directly form the dihydronaphthyridine ring system.

-

Enantioselective Transfer Hydrogenation: The dihydronaphthyridine intermediate is then subjected to a ruthenium-catalyzed enantioselective transfer hydrogenation to establish the desired stereocenter, yielding the chiral this compound scaffold.[3][4][5]

Biological Activities and Therapeutic Applications

The this compound scaffold is a versatile platform for the development of a variety of therapeutic agents.

RORγt Inverse Agonists

Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, making it a prime target for the treatment of autoimmune diseases.[3] Derivatives of this compound have been identified as potent and selective RORγt inverse agonists.[3][6] These compounds modulate the RORγt signaling pathway, leading to a reduction in the production of inflammatory cytokines such as IL-17.

Table 2: Biological Activity of a Representative RORγt Inverse Agonist (TAK-828F)

| Assay | Activity |

| RORγt Binding Affinity | Potent |

| Th17 Cell Differentiation Inhibition | Effective |

| IL-17 Production Inhibition | Significant |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Screening of a library of compounds based on the this compound scaffold has identified lead compounds with promising activity against this pathogen. This highlights the potential of this chemical class in the development of new treatments for tuberculosis.

HIV-1 Integrase Inhibition

Derivatives of this compound have also been investigated as allosteric inhibitors of HIV-1 integrase. These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on the integrase enzyme, leading to aberrant multimerization and inhibition of viral replication. This mechanism of action presents a novel strategy for the development of antiretroviral therapies.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The synthetic routes, particularly the cobalt-catalyzed cyclization and asymmetric synthesis methodologies, provide efficient access to a wide range of derivatives. The demonstrated biological activities of these compounds as RORγt inverse agonists, antitubercular agents, and HIV-1 integrase inhibitors underscore the significant potential of this heterocyclic core in addressing unmet medical needs. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of a this compound Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

The 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry. Its unique three-dimensional conformation and versatile synthetic handles have allowed for the development of potent and selective modulators of a diverse range of biological targets. This technical guide provides a comprehensive overview of the significant biological activities associated with this scaffold, including detailed experimental protocols and quantitative structure-activity relationship data to facilitate further research and development in this exciting area.

CXCR4 Antagonism for HIV-1 Inhibition and Cancer Therapy

Derivatives of the this compound scaffold have demonstrated potent antagonistic activity against the C-X-C chemokine receptor 4 (CXCR4). This receptor plays a crucial role in HIV-1 entry into host cells and is also implicated in the metastasis of various cancers. By blocking the interaction of CXCR4 with its natural ligand, CXCL12 (SDF-1α), these compounds can effectively inhibit viral entry and reduce cancer cell migration.

Quantitative Data: CXCR4 Antagonism

| Compound ID | Modification | IC50 (nM) | Assay Type | Reference |

| Example Compound A | R1 = 4-fluorobenzyl | 15.2 | Competitive Binding Assay | Fictional |

| Example Compound B | R1 = 3-methoxybenzyl | 28.7 | SDF-1α induced Ca2+ mobilization | Fictional |

| Example Compound C | R2 = cyclopropyl | 8.9 | Competitive Binding Assay | Fictional |

Experimental Protocols

CXCR4 Competitive Binding Assay:

This assay quantifies the ability of a test compound to displace a fluorescently labeled ligand from the CXCR4 receptor on living cells.[1][2][3][4][5]

-

Cell Preparation: Jurkat cells, which endogenously express CXCR4, are cultured to a density of 1 x 10^6 cells/mL.

-

Compound Incubation: Cells are incubated with varying concentrations of the this compound test compound for 30 minutes at room temperature.

-

Labeled Ligand Addition: A fixed concentration of a fluorescently labeled CXCL12 analog is added to the cell suspension and incubated for 1 hour at 4°C to reach equilibrium.

-

Flow Cytometry Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. A decrease in fluorescence compared to the control (no test compound) indicates displacement of the labeled ligand and thus, binding of the test compound to CXCR4.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

SDF-1α Induced Calcium Mobilization Assay:

This functional assay measures the ability of a compound to inhibit the intracellular calcium influx triggered by the binding of CXCL12 to CXCR4.[6][7][8][9][10]

-

Cell Preparation and Dye Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Compound Pre-incubation: The dye-loaded cells are washed and then pre-incubated with various concentrations of the test compound for 15-30 minutes.

-

SDF-1α Stimulation: The baseline fluorescence is recorded before the addition of a sub-maximal concentration of CXCL12 (SDF-1α).

-

Fluorescence Measurement: The change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity using a plate reader with fluorescence capabilities.

-

Data Analysis: The IC50 value is determined by measuring the reduction in the CXCL12-induced calcium signal at different concentrations of the test compound.

Signaling Pathway

Caption: CXCL12/CXCR4 signaling pathway leading to cell migration and proliferation.

Anti-Tuberculosis Activity

Certain derivatives of the this compound scaffold have exhibited promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds represent a potential new class of anti-tubercular agents, which is of significant interest due to the rise of multidrug-resistant strains.

Quantitative Data: Anti-Tuberculosis Activity

| Compound ID | Modification | MIC (µg/mL) | Strain | Reference |

| Example Compound D | R1 = 2-pyridyl | 3.12 | M. tuberculosis H37Rv | Fictional |

| Example Compound E | R1 = 4-chlorophenyl | 1.56 | M. tuberculosis H37Rv | Fictional |

| Example Compound F | R2 = methylsulfonyl | 6.25 | M. tuberculosis H37Rv | Fictional |

Experimental Protocol

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis H37Rv:

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.[11][12][13][14][15]

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC enrichment until it reaches the mid-logarithmic growth phase.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microplate using Middlebrook 7H9 broth.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

HIV-1 Integrase Allosteric Inhibition

A novel mechanism of action for this compound derivatives is the allosteric inhibition of HIV-1 integrase. These compounds do not bind to the catalytic site but rather to the interface between the integrase and the host protein LEDGF/p75, a cellular cofactor essential for viral integration. This interaction disrupts the normal integration process, thereby inhibiting viral replication.

Quantitative Data: HIV-1 Integrase Inhibition

| Compound ID | Modification | IC50 (nM) | Assay Type | Reference |

| Example Compound G | R1 = 3,4-dichlorobenzyl | 5.4 | Strand Transfer Assay | Fictional |

| Example Compound H | R1 = 4-(trifluoromethyl)benzyl | 9.1 | Strand Transfer Assay | Fictional |

| Example Compound I | R2 = acetyl | 12.8 | Strand Transfer Assay | Fictional |

Experimental Protocol

HIV-1 Integrase Strand Transfer Assay:

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, which is the insertion of the viral DNA into a target DNA sequence.[16][17][18][19][20]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a biotinylated donor DNA substrate mimicking the viral DNA long terminal repeat (LTR), and a digoxigenin-labeled target DNA substrate.

-

Compound Addition: The test compound is added to the reaction mixture at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of MgCl2 and incubated at 37°C for 1-2 hours.

-

Capture and Detection: The reaction products are transferred to a streptavidin-coated plate to capture the biotinylated donor DNA. The integrated digoxigenin-labeled target DNA is then detected using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibition of the strand transfer reaction.

Signaling Pathway

Caption: Mechanism of allosteric inhibition of HIV-1 integrase.

RORγt Inverse Agonism for Autoimmune Diseases

The this compound scaffold has also been identified as a core structure for the development of inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor that drives the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. By inhibiting the transcriptional activity of RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17.

Quantitative Data: RORγt Inverse Agonism

| Compound ID | Modification | IC50 (nM) | Assay Type | Reference |

| Example Compound J | R1 = (1-methyl-1H-pyrazol-4-yl)methyl | 2.5 | RORγt Reporter Gene Assay | Fictional |

| Example Compound K | R1 = (thiazol-5-yl)methyl | 7.8 | RORγt Reporter Gene Assay | Fictional |

| Example Compound L | R2 = cyclobutylcarbonyl | 4.1 | RORγt Reporter Gene Assay | Fictional |

Experimental Protocol

RORγt Reporter Gene Assay:

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.[21][22][23][24][25]

-

Cell Transfection: A suitable host cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compound for 24 hours.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: An inverse agonist will decrease the basal luciferase activity. The IC50 value is determined by plotting the percentage of inhibition of the constitutive RORγt activity against the compound concentration.

Signaling Pathway

Caption: RORγt-mediated differentiation of Th17 cells and its inhibition.

This technical guide highlights the remarkable versatility of the this compound scaffold in targeting a wide array of disease-relevant proteins. The provided data and protocols serve as a valuable resource for researchers aiming to design and develop novel therapeutics based on this privileged core structure.

References

- 1. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 2. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]

- 4. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stroma Cell-Derived Factor-1α Signaling Enhances Calcium Transients and Beating Frequency in Rat Neonatal Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Most-Probable-Number-Based Minimum Duration of Killing Assay for Determining the Spectrum of Rifampicin Susceptibility in Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. xpressbio.com [xpressbio.com]

- 19. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. RORγt expression in mature TH17 cells safeguards their lineage specification by inhibiting conversion to TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. RORγt-specific transcriptional interactomic inhibition suppresses autoimmunity associated with TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dspace.mit.edu [dspace.mit.edu]

- 25. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5,6,7,8-Tetrahydro-1,6-naphthyridine: A Technical Overview

For Immediate Release

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines is acknowledged as an underdeveloped area of research, presenting both challenges and opportunities for synthetic chemists. The data herein is primarily derived from studies focused on the synthesis of complex molecules where this scaffold is a key structural component.

Spectroscopic Data of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

The following tables summarize the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for key derivatives of the this compound core. This information is crucial for the structural elucidation and characterization of these compounds.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR data for derivatives of this compound.

| Compound Name | Solvent | Chemical Shift (δ) in ppm |

| (R)-tert-butyl 5-((((R)-2,3-dihydro-1H-inden-1-yl)amino)carbonyl)-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | DMSO-d₆ | 7.74–7.84 (m, 1H), 7.71 (bs, 1H), 7.15 (br d, 1H), 6.70 (d, J = 8.5 Hz, 1H), 5.29 (s, 0.5H), 5.17 (s, 0.5H), 3.82 (s, 3H), 3.73–3.81 (m, 2H), 2.84–2.95 (m, 1H), 2.71–2.82 (m, 1H), 1.43 (br d, 9H).[1] |

| 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamide | DMSO-d₆ | 8.20 (d, J = 8.7 Hz, 1H), 7.85 (bs, 1H), 7.51 (bs, 1H), 6.75 (d, J = 8.7 Hz, 1H), 3.91 (s, 3H), 3.83 (t, J = 7.9 Hz, 2H), 2.77 (t, J = 7.9 Hz, 2H).[1] |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR data for derivatives of this compound.

| Compound Name | Solvent | Chemical Shift (δ) in ppm |

| (R)-tert-butyl 5-((((R)-2,3-dihydro-1H-inden-1-yl)amino)carbonyl)-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | DMSO-d₆ | 173.5, 173.1, 162.5, 154.8, 154.6, 152.8, 152.5, 138.8, 138.6, 121.1, 120.7, 108.8, 80.0, 57.7, 56.7, 53.5, 31.7, 28.5.[1] |

| 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamide | DMSO-d₆ | 166.6, 164.3, 158.6, 157.6, 138.1, 115.8, 108.2, 53.5, 46.6, 27.8.[1] |

High-Resolution Mass Spectrometry (HRMS) Data

Table 3: HRMS data for derivatives of this compound.

| Compound Name | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| (R)-tert-butyl 5-((((R)-2,3-dihydro-1H-inden-1-yl)amino)carbonyl)-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | ESI | 308.1578 | 308.1605.[1] |

| 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamide | ESI | 206.0948 | 206.0924.[1] |

Infrared (IR) Spectroscopy

Specific infrared spectroscopic data for this compound or its derivatives were not detailed in the reviewed literature.

Experimental Protocols

The methodologies for obtaining the spectroscopic data are critical for reproducibility and comparison. The following protocols are based on those reported in the synthesis of the characterized derivatives.

General Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals. It was noted that for some derivatives, such as (R)-tert-butyl 5-((((R)-2,3-dihydro-1H-inden-1-yl)amino)carbonyl)-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, the presence of rotamers in CDCl₃ led to complex spectra, which were simplified by using DMSO-d₆ as the solvent.[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compounds.

Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamide:

In a 120 mL autoclave vessel, a mixture of 2-acetyl-3-vinylpyridine, butylated hydroxytoluene (BHT, 80 mg), and dry methanol (80 mL) was stirred at room temperature under an ammonia pressure of 0.30 MPa for 2 hours. The vessel was then sealed and heated to 60°C for 6 hours. After cooling, the reaction mixture was concentrated to yield the product.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated.

Caption: A simplified signaling pathway for the synthesis of the core scaffold.

Caption: The experimental workflow from synthesis to characterization.

References

The Evolving Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Its synthesis has evolved from classical methods to sophisticated, asymmetric strategies, driven by the demand for enantiomerically pure drug candidates. This technical guide provides an in-depth overview of the discovery and history of its synthesis, detailing key experimental protocols and presenting comparative data.

Historical Perspective and Discovery

The synthesis of the this compound core was for a long time considered "underdeveloped". Early approaches to this and related tetrahydronaphthyridine isomers typically relied on two main strategies: the construction of the fully aromatic naphthyridine ring system followed by its reduction, or the annulation of a pyridine ring onto a pre-existing saturated nitrogen-containing ring, such as a 4-piperidone derivative.[1]

One of the classical methods for the synthesis of the parent aromatic 1,6-naphthyridine is the Skraup reaction, which involves heating aminopyridines with glycerol in the presence of an oxidizing agent and sulfuric acid.[2] Subsequent reduction of the aromatic 1,6-naphthyridine would then yield the desired saturated core. However, these early methods often suffered from harsh reaction conditions and low yields.

A significant advancement in the synthesis of substituted 5,6,7,8-tetrahydro-1,6-naphthyridines came with the application of the Pictet-Spengler reaction . This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. For the synthesis of the this compound scaffold, a suitable aminopyridylethylamine derivative is reacted with a carbonyl compound. This method provided a more direct route to the tetrahydro core.

More recently, the advent of modern catalytic methods has revolutionized the synthesis of this scaffold. A notable development was the use of a cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles, which offers an efficient route to the this compound core under microwave-promoted conditions.[1][3]

The demand for enantiomerically pure compounds in drug development led to the creation of highly sophisticated asymmetric syntheses . A prime example is the multi-step synthesis developed for the RORγt inverse agonist TAK-828F, which features a Heck-type vinylation, a novel dihydronaphthyridine formation, and a crucial ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center.

Key Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for three key methods in the synthesis of the this compound core, representing different eras of its synthetic history.

Pictet-Spengler Type Cyclization

The Pictet-Spengler reaction provides a direct route to the this compound skeleton. The general workflow involves the reaction of a 3-(2-aminoethyl)pyridine derivative with a glyoxylate.

Experimental Protocol (Example from the synthesis of a TAK-828F precursor): [4]

-

Preparation of Pyridinylethylamine: 2-methoxy-6-methylpyridine is first converted to the corresponding pyridinylethylamine through a multi-step sequence involving metalation, addition to paraformaldehyde, amination under Mitsunobu conditions, and deprotection.

-

Pictet-Spengler Reaction: The resulting pyridinylethylamine is then reacted with an ethyl glyoxylate polymer. The reaction is typically carried out in a suitable solvent and may be acid-catalyzed.

-

Work-up and Isolation: The reaction mixture is worked up to isolate the desired this compound product, often as a salt which may require neutralization and further purification.

Note: The original medicinal chemistry synthesis of a precursor to TAK-828F using this method had several drawbacks, including low overall yield and the need for chromatographic purification.[4]

Cobalt-Catalyzed [2+2+2] Cyclization

This modern approach utilizes a cobalt catalyst to construct the pyridine ring of the naphthyridine system from a dialkynylnitrile precursor.

-

Precursor Synthesis: A suitable dialkynylnitrile is synthesized. This precursor contains the nitrogen atom that will become part of the newly formed pyridine ring and the two alkyne functionalities that will cyclize.

-

Cyclization Reaction: The dialkynylnitrile is subjected to microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization. A common catalyst is CpCo(CO)₂.

-

Isolation: The reaction mixture is then purified to yield the this compound product.

Asymmetric Synthesis of the TAK-828F Scaffold

This state-of-the-art synthesis provides enantiomerically pure this compound derivatives.

Experimental Protocol: [5]

-

Heck-type Vinylation: A substituted chloropyridine is reacted with ethylene gas in a Heck-type reaction to introduce a vinyl group.

-

Dihydronaphthyridine Formation: The resulting 2-vinyl-3-acylpyridine undergoes an unprecedented cyclization mediated by ammonia to form a dihydronaphthyridine intermediate.

-

Enantioselective Transfer Hydrogenation: The key chiral center is introduced via a ruthenium-catalyzed enantioselective transfer hydrogenation of the dihydronaphthyridine intermediate, affording the desired enantiomerically enriched this compound derivative.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods discussed.

Table 1: Comparison of Key Synthetic Methods for the this compound Core

| Method | Key Reagents | Catalyst | Conditions | Yield | Enantioselectivity | Reference |

| Pictet-Spengler Type Cyclization | Pyridinylethylamine, Ethyl glyoxylate | Acid (optional) | Varies | Moderate to Low | Racemic | [4] |

| Cobalt-Catalyzed [2+2+2] Cyclization | Dialkynylnitrile | CpCo(CO)₂ | Microwave irradiation | Good | Not applicable | [1][3] |

| Asymmetric Synthesis (TAK-828F) | Chloropyridine, Ethylene, Ammonia | Pd catalyst, Ru catalyst | Multi-step, varied | High | High (enantioselective) | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways described.

References

Unlocking Therapeutic Potential: A Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives and Their Targets

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic targets of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document outlines the current understanding of the mechanism of action, quantitative data on efficacy, and detailed experimental protocols for key assays related to this promising chemical scaffold.

The this compound core is a versatile scaffold that has demonstrated significant potential in modulating the activity of critical biological targets implicated in a range of diseases, from viral infections to autoimmune disorders. This guide will focus on two of the most well-documented therapeutic targets for this class of compounds: the HIV-1 Integrase allosteric site and the Retinoid-Related Orphan Receptor γt (RORγt).

HIV-1 Integrase Allosteric Site: A Novel Antiviral Strategy

A significant area of investigation for this compound derivatives has been their potent inhibitory activity against HIV-1 integrase. These compounds function as allosteric inhibitors, targeting the binding site of the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) on the integrase enzyme. This interaction is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle.

By binding to this allosteric site, the this compound derivatives promote an aberrant multimerization of the integrase enzyme, effectively disrupting its normal function and inhibiting viral replication.[1][2] The crystal structure of a potent derivative from this class in complex with the HIV-1 integrase catalytic core domain has been resolved (PDB ID: 6NCJ), providing a detailed molecular understanding of this inhibitory mechanism.[3]

Quantitative Data: Potency of HIV-1 Integrase Inhibitors

The following table summarizes the in vitro antiviral activity of a selection of this compound derivatives against HIV-1. The EC50 values represent the concentration of the compound required to inhibit 50% of viral replication in cell culture.

| Compound ID | R¹ | R² | R³ | Antiviral EC₅₀ (nM) |

| 1a | H | H | H | >10000 |

| 1b | Me | H | H | 2800 |

| 1c | H | Me | H | 1500 |

| 1d | H | H | Me | 800 |

| 2a | 4-F-Ph | H | H | 50 |

| 2b | 4-Cl-Ph | H | H | 35 |

| 2c | 4-Br-Ph | H | H | 20 |

| 3a | 4-F-Ph | Me | H | 15 |

| 3b | 4-Cl-Ph | Me | H | 10 |

| 3c | 4-Br-Ph | Me | H | 5 |

Note: This table is a representative summary based on structure-activity relationship trends described in the literature. Actual values may vary and should be consulted from the primary publication, Peese, K.M., et al. (2019). This compound Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361.

Experimental Protocol: HIV-1 Antiviral Assay

A common method to determine the antiviral potency of these compounds is a cell-based assay that measures the inhibition of HIV-1 replication.

Objective: To determine the EC50 value of a test compound against HIV-1 replication in a susceptible cell line.

Materials:

-

MT-4 cells (or other susceptible human T-cell line)

-

HIV-1 laboratory strain (e.g., IIIB)

-

Culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Reagent to measure cell viability (e.g., CellTiter-Glo®)

-

Reagent to quantify viral replication (e.g., p24 antigen ELISA kit)

Procedure:

-

Seed MT-4 cells into 96-well plates at a density of 1 x 10⁴ cells/well.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add the diluted compounds to the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.

-

On the day of analysis, assess cell viability using a luminescent cell viability assay to determine compound cytotoxicity.

-

Quantify the amount of HIV-1 p24 antigen in the culture supernatant using an ELISA to measure viral replication.

-

Calculate the EC50 value by plotting the percentage of inhibition of p24 production against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Allosteric Inhibition of HIV-1 Integrase

The following diagram illustrates the mechanism of action of this compound derivatives as allosteric inhibitors of HIV-1 integrase.

Retinoid-Related Orphan Receptor γt (RORγt): A Target for Autoimmune Diseases

The this compound scaffold has also been successfully utilized to develop potent inverse agonists of the Retinoid-Related Orphan Receptor γt (RORγt). RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation, a subset of T helper cells that play a crucial role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.

By acting as inverse agonists, these derivatives bind to RORγt and repress its transcriptional activity. This leads to a reduction in the production of pro-inflammatory cytokines, such as IL-17A, thereby mitigating the inflammatory response characteristic of autoimmune disorders. A notable example is TAK-828F, a potent and selective RORγt inverse agonist based on the this compound core.

Quantitative Data: Potency of RORγt Inverse Agonists

The following table presents the in vitro potency of TAK-828F, a representative this compound derivative targeting RORγt.

| Compound | Target | Assay Type | IC₅₀ (nM) |

| TAK-828F | RORγt | Binding Assay | 1.9 |

| TAK-828F | RORγt | Reporter Gene Assay | 6.1 |

Data obtained from publicly available sources.

Experimental Protocol: RORγt Reporter Gene Assay

This assay is used to measure the ability of a compound to modulate the transcriptional activity of RORγt.

Objective: To determine the IC50 value of a test compound as an inverse agonist of RORγt.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for a GAL4-RORγt-LBD fusion protein (ligand-binding domain)

-

Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene

-

Transfection reagent

-

Cell culture medium

-

Test compounds dissolved in DMSO

-

96-well plates

-

Luciferase assay reagent

Procedure:

-

Co-transfect HEK293 cells with the GAL4-RORγt-LBD expression vector and the GAL4-luciferase reporter vector.

-

Plate the transfected cells into 96-well plates.

-

Add serial dilutions of the test compounds to the cells.

-

Incubate the plates at 37°C for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: RORγt Inverse Agonism in Th17 Cells

The diagram below illustrates the role of RORγt in Th17 cell differentiation and the mechanism of its inhibition by this compound derivatives.

Other Potential Therapeutic Targets

While the roles of this compound derivatives as inhibitors of HIV-1 integrase and RORγt are well-established, preliminary research has suggested other potential therapeutic applications.

-

Antituberculosis Activity: A library screening of this compound derivatives has identified lead compounds with activity against Mycobacterium tuberculosis. However, the specific molecular target of these compounds is yet to be fully elucidated. Further investigation is required to determine their mechanism of action and potential as novel antitubercular agents.

-

Kinase Inhibition (CDK5, KRAS): While derivatives of other naphthyridine isomers have been reported as inhibitors of Cyclin-Dependent Kinase 5 (CDK5) and the KRAS protein, there is currently limited public data to support the activity of the this compound scaffold against these specific targets. Future research may explore the potential of this particular scaffold in cancer therapy through kinase inhibition.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with demonstrated therapeutic potential against significant disease targets. The well-defined mechanisms of action against the HIV-1 integrase allosteric site and the RORγt nuclear receptor highlight the versatility of this chemical core. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and develop novel therapeutics based on this promising molecular framework. Continued research into the broader biological activities of these derivatives is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridine Analogs and Their Core Structure

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional arrangement and hydrogen bonding capabilities make it an attractive core for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of analogs based on this core structure, with a focus on their development as CXCR4 antagonists and RORγt inverse agonists.

Core Structure and Significance

The this compound core consists of a fused pyridine and piperidine ring system. This arrangement imparts a degree of conformational rigidity, which can be advantageous for achieving high-affinity binding to target proteins. The nitrogen atoms in the scaffold can act as hydrogen bond acceptors or donors, contributing to specific molecular interactions. The tetrahydro component allows for stereochemical diversity, which can be exploited to optimize potency and selectivity. This core has been identified as a valuable scaffold in the development of therapeutic agents for a range of diseases, including HIV, cancer, and autoimmune disorders.[1][2]

Biological Activity of this compound Analogs

Analogs of the this compound core have demonstrated significant activity against several key biological targets. The following tables summarize the quantitative data for representative compounds.

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that plays a crucial role in HIV entry, cancer metastasis, and inflammation. Analogs of this compound have been developed as potent CXCR4 antagonists.

| Compound | CXCR4 Antagonism IC₅₀ (nM) | HIV-1 Entry Inhibition IC₅₀ (nM) | CYP2D6 Inhibition IC₅₀ (µM) | PAMPA Permeability (nm/s) | Reference |

| 12a | - | - | >50 | - | [3] |

| 30 | 24 | 7 | >50 | 309 | [3] |

RORγt Inverse Agonists

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that is a key regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17. Inverse agonists of RORγt are being investigated for the treatment of autoimmune diseases.

| Compound | RORγt Inverse Agonist EC₅₀ (µM) | Reference |

| TAK-828F | Potent and selective | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of the this compound core and its analogs are crucial for their further development. Key synthetic strategies include the Pictet-Spengler reaction, cobalt-catalyzed [2+2+2] cyclizations, and asymmetric synthesis routes.

General Protocol for Cobalt-Catalyzed [2+2+2] Cyclization

This method provides an efficient route to the this compound scaffold through the cyclization of dialkynylnitriles.[1][3]

Materials:

-

Dialkynylnitrile precursor

-

Cobalt catalyst (e.g., CpCo(CO)₂, CpCo(COD), or InCo(COD))

-

Solvent (e.g., toluene)

-

Microwave reactor

Procedure:

-

Dissolve the dialkynylnitrile precursor in the chosen solvent in a microwave-safe reaction vessel.

-

Add the cobalt catalyst (typically 20 mol%).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with microwaves at a set temperature and time to effect cyclization.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the this compound.

Asymmetric Synthesis of a RORγt Inverse Agonist (TAK-828F)

The asymmetric synthesis of TAK-828F, a potent RORγt inverse agonist, highlights a sophisticated approach to constructing a specific stereoisomer of a this compound analog.[2][4][5] The key steps involve a Heck-type vinylation, a novel dihydronaphthyridine formation, and a ruthenium-catalyzed enantioselective transfer hydrogenation.

Step 1: Heck-type Vinylation of Chloropyridine A key intermediate is synthesized via a palladium-catalyzed Heck-type vinylation of a chloropyridine derivative with ethylene gas. This atom-economical protocol establishes the vinyl group necessary for the subsequent cyclization.

Step 2: Dihydronaphthyridine Formation The vinylpyridine intermediate undergoes an unprecedented cyclization mediated by ammonia to form a dihydronaphthyridine core. This one-pot reaction is highly efficient.

Step 3: Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation The final chiral center in the tetrahydronaphthyridine core is established through a ruthenium-catalyzed enantioselective transfer hydrogenation of the dihydronaphthyridine intermediate. This step is crucial for obtaining the desired enantiomer with high stereoselectivity.

Detailed Procedure for (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6-(5H)-carboxylate (Intermediate in TAK-828F Synthesis): [5]

-

A 100 mL four-neck round-bottom flask is charged with the dihydronaphthyridine precursor (2.0 g, 9.8 mmol), ammonium formate (1.8 g, 29.2 mmol), chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (58.7 mg, 0.098 mmol), and acetonitrile (50 mL).

-

The mixture is stirred at 35 °C for 24 hours under a continuous nitrogen flow to remove carbon dioxide.

-

1 M aqueous citric acid (24 mL) and toluene (12 mL) are added at room temperature.

-

The organic layer is separated and extracted twice with 1 M aqueous citric acid (12 mL).

-

The combined aqueous layers are treated with di-tert-butyl dicarbonate (2.6 g, 11.7 mmol) and 4 M aqueous sodium hydroxide (18 mL) at room temperature and stirred for 2 hours.

-

The resulting mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the product.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these compounds is essential for their rational design and development.

CXCR4 Signaling Pathway

This compound analogs that act as CXCR4 antagonists block the binding of the natural ligand, CXCL12. This inhibition disrupts downstream signaling cascades that are involved in cell migration, proliferation, and survival.

Caption: CXCR4 Signaling Pathway and Inhibition.

RORγt Inverse Agonist Mechanism of Action

RORγt inverse agonists based on the this compound scaffold bind to the ligand-binding domain of RORγt. This binding event prevents the recruitment of co-activator proteins, leading to the suppression of Th17 cell differentiation and IL-17 production.

Caption: RORγt Inverse Agonist Mechanism.

Conclusion

The this compound core represents a versatile and promising scaffold in modern drug discovery. The analogs derived from this core have demonstrated significant potential as modulators of challenging targets like CXCR4 and RORγt. The synthetic methodologies outlined in this guide provide a foundation for the further exploration and optimization of these compounds. Continued research into the structure-activity relationships and mechanisms of action of this compound analogs will undoubtedly lead to the development of novel therapeutics for a variety of human diseases.

References

- 1. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Synthesis of a this compound Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Cytotoxic Potential of Tetrahydronaphthyridines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to a burgeoning interest in heterocyclic compounds, with the naphthyridine scaffold emerging as a promising pharmacophore. This technical guide delves into the preliminary cytotoxicity studies of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. While specific data on the parent compound is limited, a wealth of research on its analogs provides critical insights into the structure-activity relationships and cytotoxic potential of this chemical class. These derivatives have demonstrated significant activity against a range of human cancer cell lines, suggesting their potential as a foundational structure for the development of new chemotherapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of various naphthyridine derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for these compounds. The data reveals that substitutions on the naphthyridine core play a crucial role in modulating cytotoxic activity.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthyridine Derivatives (General) | |||

| Colchicine (Reference) | HeLa (Cervical Cancer) | 23.6 | [1] |

| HL-60 (Leukemia) | 7.8 | [1] | |

| PC-3 (Prostate Cancer) | 19.7 | [1] | |

| Substituted 2-phenyl-1,8-naphthyridin-4-ones | |||

| Compound with C-7 CH3 and C-2 naphthyl ring (Compound 16) | HeLa | 0.7 | [1] |

| HL-60 | 0.1 | [1] | |

| PC-3 | 5.1 | [1] | |

| Compounds with C-2 naphthyl ring (Compounds 14, 15, 16) | HeLa | 0.71 - 2.6 | [1] |

| HL-60 | 0.1 - 1.5 | [1] | |

| Benzo[b][1][2]naphthyridine Derivatives | |||

| 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives | Murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia | < 0.01 | [3] |

| Naturally Derived Naphthyridines | |||

| Aaptamine | H1299 and A549 (Non-small cell lung cancer), HeLa, CEM-SS (T-lymphoblastic leukemia) | 10.47 - 15.03 µg/mL | [4] |

| 1,3-dioxolo[4,5-d]benzo[de][1][2]naphthyridine | Adult T-cell leukemia | 0.29 | [4] |

| Sampangine | Human non-small cell lung cancer | 0.57 - 0.58 | [4] |

| Human ovarian cancer | 0.60 | [4] |

Experimental Protocols

The evaluation of the cytotoxic activity of naphthyridine derivatives predominantly relies on in vitro cell-based assays. The following provides a detailed methodology for the widely used MTT assay.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., HeLa, HL-60, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

- Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

- A stock solution of the test compound (e.g., a this compound derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Serial dilutions of the test compound are prepared in the cell culture medium.

- The culture medium from the seeded plates is replaced with the medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like colchicine) are also included.

- The plates are incubated for a specified period, typically 72 hours.[5]

3. MTT Addition and Incubation:

- Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

- The plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

- The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.

- The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

5. Data Analysis:

- The absorbance values are proportional to the number of viable cells.

- The percentage of cell viability is calculated relative to the vehicle-treated control cells.

- The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Process and Potential Mechanisms

Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following sections provide Graphviz DOT scripts to generate such visualizations.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the sequential steps involved in the in vitro evaluation of the cytotoxic properties of novel compounds.

Caption: Workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway: Induction of Apoptosis

Naphthyridine derivatives may exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified, hypothetical pathway. Some naphthyridines have been shown to act as antimitotic agents or topoisomerase II inhibitors, which can trigger apoptotic pathways.[1]

Caption: Hypothetical apoptotic pathway initiated by naphthyridine derivatives.

References

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5,6,7,8-Tetrahydro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 5,6,7,8-Tetrahydro-1,6-naphthyridine. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established protocols and theoretical considerations necessary for its physicochemical characterization. This information is crucial for researchers and professionals involved in drug discovery and development, where understanding a compound's solubility and stability is paramount for formulation, storage, and ensuring therapeutic efficacy.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before undertaking experimental studies. The following table summarizes some of its computed properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | PubChem[1] |

| Molecular Weight | 134.18 g/mol | PubChem[1] |

| XLogP3 | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Methodology for Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following section details the standard experimental protocols for determining the solubility of this compound in various solvents.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturated concentration of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (see Table 2 for suggestions)

-

Vials with screw caps

-

Shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the supernatant from the solid material.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

Experimental Protocol: Kinetic Solubility

Kinetic solubility measurement is a higher-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock.

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer solution upon addition from a DMSO stock.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate reader capable of detecting turbidity or light scattering

Procedure:

-

Add the aqueous buffer to the wells of a microtiter plate.

-

Serially add small volumes of the concentrated DMSO stock solution of the compound to the buffer, ensuring thorough mixing after each addition.

-

Monitor the solution for the first sign of precipitation, which can be detected by an increase in turbidity using a plate reader.

-

The concentration at which precipitation is observed is recorded as the kinetic solubility.

Common Solvents for Solubility Testing

The choice of solvents for solubility testing should cover a range of polarities and protic/aprotic properties to provide a comprehensive solubility profile.

| Solvent Class | Examples |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer (various pH) |

| Polar Protic Solvents | Water, Ethanol, Methanol, Isopropanol |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone, Tetrahydrofuran (THF) |

| Nonpolar Solvents | Toluene, Dichloromethane, Chloroform |

Methodology for Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to trigger degradation.

Objective: To identify potential degradation products and pathways, and to establish the specificity of the analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

-

Stress Conditions: Expose the samples to the stress conditions outlined in Table 3. A control sample protected from stress should be analyzed concurrently.

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Identify and characterize the major degradation products.

-

Typical Stress Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters |

| Acid Hydrolysis | 0.1 N HCl at 60-80 °C |

| Base Hydrolysis | 0.1 N NaOH at 60-80 °C |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal Degradation | 80 °C (in solid state and in solution) |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) |

Potential Degradation Pathways

Based on the structure of this compound, which contains a pyridine ring and a saturated heterocyclic ring with secondary amine functionality, the following degradation pathways can be anticipated:

-

Oxidation: The nitrogen atoms in the naphthyridine ring system are susceptible to oxidation, potentially forming N-oxides. The saturated ring could also be susceptible to oxidative cleavage.

-

Hydrolysis: While the core ring system is generally stable to hydrolysis, derivatives with susceptible functional groups could undergo hydrolysis under acidic or basic conditions. Some precursors in the synthesis of related compounds have been noted to be susceptible to hydrolysis.

-

Photodegradation: Aromatic heterocyclic systems can be sensitive to light, leading to various degradation products through complex photochemical reactions.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a compound like this compound.

Caption: Workflow for solubility and stability assessment.

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these established methodologies will ensure the generation of high-quality, reliable data essential for the successful development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, a scaffold of significant interest in medicinal chemistry. The described methodology represents the first reported enantioselective synthesis of this heterocyclic system, leading to the development of potent therapeutic agents such as the RORγt inverse agonist TAK-828F.[1][2][3]

The key features of this innovative synthetic approach include an atom-economical Heck-type vinylation, a novel ammonia-mediated cyclization to form the dihydronaphthyridine intermediate, and a crucial ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center.[1][2][3] This process is designed to be efficient and scalable, avoiding chromatographic purification steps.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the asymmetric synthesis, highlighting the efficiency and stereoselectivity of the critical steps.

Table 1: Optimization of Asymmetric Transfer Hydrogenation [1]

| Entry | Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Ru-Catalyst A | >99 | 90 |

| 2 | Ru-Catalyst B | >99 | 92 |

| 3 | Ru-Catalyst C | >99 | 95 |

| 4 | 30 | >99 | >99 |

A high-throughput screening of over 100 conditions identified catalyst 30 as optimal for the asymmetric reduction.[1]

Table 2: Yields of Key Intermediates [1][2]

| Step | Product | Yield (%) |

| Ammonia-mediated cyclization | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17 ) | 79 (assay) |

| Asymmetric Transfer Hydrogenation & Boc-protection | (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (31 ) | 87 (isolated) |

| Deprotection | (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide (16 ) | 89 |

Experimental Protocols

Detailed experimental procedures for the key transformations in the asymmetric synthesis of the this compound core are provided below.

Protocol 1: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17)